3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the bicyclo[2.2.2]octane core, followed by the introduction of the carboxylic acid and acetylamino groups. Common reagents used in these reactions include acetic anhydride, phenyl isocyanate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Uniqueness
3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid stands out due to its bicyclic structure and the presence of both acetylamino and carboxylic acid groups. This combination of features imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(3-acetamidophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-10(21)19-13-3-2-4-14(9-13)20-17(22)15-11-5-7-12(8-6-11)16(15)18(23)24/h2-4,9,11-12,15-16H,5-8H2,1H3,(H,19,21)(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFPRBAKQVRZJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2C3CCC(C2C(=O)O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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